molecular formula C14H12I2O2 B2828644 4,4'-Diiodo-3,3'-dimethoxybiphenyl CAS No. 92160-61-7

4,4'-Diiodo-3,3'-dimethoxybiphenyl

Cat. No.: B2828644
CAS No.: 92160-61-7
M. Wt: 466.057
InChI Key: MQULLHPHVTWUNL-UHFFFAOYSA-N
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Description

4,4’-Diiodo-3,3’-dimethoxybiphenyl is a chemical compound with the molecular formula C14H12I2O2 . It has a molecular weight of 466.05 .


Molecular Structure Analysis

The molecular structure of 4,4’-Diiodo-3,3’-dimethoxybiphenyl consists of a biphenyl core with two iodine atoms and two methoxy groups attached . The exact positions of these substituents are at the 4,4’ positions for the iodine atoms and the 3,3’ positions for the methoxy groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4’-Diiodo-3,3’-dimethoxybiphenyl include a melting point of 181.5-183 °C and a predicted boiling point of 436.0±45.0 °C . The predicted density is 1.887±0.06 g/cm3 .

Scientific Research Applications

Facile Synthesis Strategies

A significant application of 4,4'-Diiodo-3,3'-dimethoxybiphenyl is in the synthesis of complex organic compounds. For instance, a study by Chen et al. (2006) developed a highly efficient method for preparing 6,6'-diiodo-4,4'-dibromo-3,3'-dimethoxylbiphenyl, which is a key precursor for synthesizing 2,7-dibromo-9-heterofluorenes. This strategy opens avenues for new classes of polyheterofluorenes, contributing to the development of inorganic and organometallic conjugated polymeric materials (Chen, Fan, Zheng, & Huang, 2006).

Synthesis of Biphenomycin B Analogue

Carlström and Frejd (1991) reported the use of 3,3′-diiodo-4,4′-dimethoxybiphenyl in the synthesis of a biphenomycin B analogue. This process involved a double Heck coupling procedure and peptide bond forming steps, demonstrating the compound's utility in creating complex molecular structures (Carlström & Frejd, 1991).

Polyphenyl Synthesis

Chang, Lee, and Lin (2013) described a synthetic route towards functionalized 3-aryl-, 3,3'-diaryl-, 3,3',5-triaryl-4,4'-dimethoxybiphenyls (polyphenyls), starting from biphenyl-4,4'-diol. This method contributed to the development of compounds with terphenyl, quaterphenyl, quinquephenyl, and sexiphenyl skeletons, showcasing the versatility of dimethoxybiphenyl derivatives in polymer chemistry (Chang, Lee, & Lin, 2013).

C-H Polyaddition in Polymer Materials

Shi, Nishiura, and Hou (2016) utilized dimethoxyarenes such as 4,4'-dimethoxybiphenyl in a C-H polyaddition process with unconjugated dienes. This resulted in novel polymer materials with perfectly alternating sequences of dimethoxyarene moieties and nonpolar hydrocarbon structures, highlighting the compound's role in advancing polymer chemistry (Shi, Nishiura, & Hou, 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

1-iodo-4-(4-iodo-3-methoxyphenyl)-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQULLHPHVTWUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)I)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92160-61-7
Record name 4,4'-DIIODO-3,3'-DIMETHOXYBIPHENYL
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